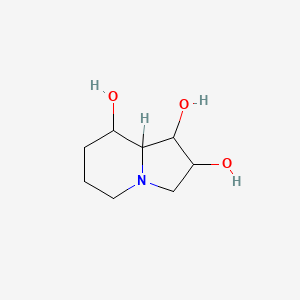

Octahydroindolizine-1,2,8-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol |

InChI |

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2 |

InChI Key |

FXUAIOOAOAVCGD-UHFFFAOYSA-N |

SMILES |

C1CC(C2C(C(CN2C1)O)O)O |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O |

Origin of Product |

United States |

Natural Biogenesis and Ecological Context of Octahydroindolizine 1,2,8 Triol

Biosynthetic Pathways of Octahydroindolizine-1,2,8-triol in Fungi

The biosynthesis of this compound in fungi is a complex process that has been the subject of extensive research. It involves a series of enzymatic reactions that build the characteristic indolizidine ring system from simple amino acid precursors.

The foundational building block for the octahydroindolizine (B79230) core is the amino acid L-lysine. acs.org In fungi, L-lysine is converted into L-pipecolic acid. acs.orgresearchgate.net This conversion is a critical initiating step in the biosynthetic pathway. Studies have shown that the addition of L-lysine and L-pipecolic acid to fungal cultures can increase the yield of swainsonine (B1682842), confirming their roles as precursors. researchgate.net The conversion is catalyzed by a lysine (B10760008) cyclodeaminase, an enzyme that directly transforms lysine into pipecolic acid. acs.orgacs.org

The construction of the core indolizidine scaffold is managed by a sophisticated enzymatic machinery encoded by a biosynthetic gene cluster (BGC). biorxiv.org Central to this cluster is a hybrid Non-ribosomal Peptide-Polyketide Synthase (NRPS-PKS) enzyme, often designated as SwnK. acs.orgresearchgate.net These large, multimodular enzymes are common in fungi for producing a wide array of secondary metabolites. nih.govmdpi.com The SwnK enzyme utilizes pipecolic acid and malonyl-CoA to assemble the fundamental bicyclic ring structure of the indolizidine alkaloid. researchgate.net The NRPS component is responsible for activating and incorporating the pipecolic acid, while the PKS component extends the molecule, leading to cyclization and the formation of the indolizidine backbone. acs.orgnih.gov

Following the creation of the initial indolizidine scaffold by SwnK, a series of tailoring enzymes modify the structure through hydroxylation, oxidation, and reduction reactions to ultimately yield this compound and then swainsonine. biorxiv.orgbiorxiv.org Research has identified several key enzymes and the intermediates they produce.

Recent studies support a linear biosynthetic pathway rather than a multi-branched one. biorxiv.org The process involves a series of hydroxylations at specific carbon atoms. Key intermediates in this pathway leading to swainsonine include (1R, 8aS)-trans-1-hydroxy indolizidine and 1,2-dihydroxy indolizidine. researchgate.net The final steps involve the formation of an iminium ion intermediate of 1,2-dihydroxy indolizidine, which is then hydroxylated to an iminium ion of 1,2,8-trihydroxy indolizidine before the final reduction to swainsonine. researchgate.net

Table 1: Key Enzymes and Intermediates in Fungal Biosynthesis

| Enzyme Class | Specific Enzyme (Gene) | Function | Intermediate(s) Formed |

|---|---|---|---|

| Lysine Cyclodeaminase | RapL/FkbL homologues | Converts L-lysine to L-pipecolic acid | L-Pipecolic acid |

| NRPS-PKS Hybrid | SwnK | Constructs the core indolizidine scaffold | (1R, 8aS)-trans-1-hydroxy indolizidine |

| Fe/αKG-dependent oxygenase | SwnH2 | Catalyzes C2-hydroxylation | 1,2-dihydroxy indolizidine |

| Fe/αKG-dependent oxygenase | SwnH1 | Catalyzes C8-hydroxylation | Iminium triol intermediate |

This table is based on findings from multiple studies on swainsonine biosynthesis. biorxiv.orgacs.orgacs.orgbiorxiv.org

The precise three-dimensional arrangement of atoms (stereochemistry) in swainsonine is critical for its biological activity. The biosynthetic pathway exhibits remarkable control over the stereochemical outcomes of its reactions. An unexpected epimerization mechanism, which inverts the stereochemistry at a specific carbon, has been uncovered. biorxiv.orgnih.gov This process involves a sequence of oxidation and reduction steps catalyzed by separate enzymes. biorxiv.org

The key players in this stereochemical control are two non-heme iron dioxygenases, SwnH1 and SwnH2, and an unusual imine reductase, SwnN. biorxiv.orgnih.gov SwnN demonstrates substrate-dependent stereospecificity, meaning its action is dictated by the structure of the molecule it is modifying. biorxiv.org The crucial C8-hydroxylation step, catalyzed by SwnH1, determines the ultimate stereochemical configuration at the ring fusion. biorxiv.orgbiorxiv.org This intricate enzymatic interplay ensures the correct formation of the final swainsonine molecule, passing through the this compound intermediate stage. biorxiv.org

Biosynthetic Pathways of this compound in Plants

While the fungus is the producer, the ecological context is the locoweed plant. The biosynthesis within the plant environment has been investigated to understand this symbiotic relationship.

Research on locoweed species, such as Astragalus oxyphysus (Diablo locoweed), has revealed the presence of key precursors of swainsonine, namely (1,8a-trans)-1-hydroxyindolizidine and (1,8a-trans-1,2-cis)-1,2-dihydroxyindolizidine, within the plant's shoots. wikipedia.org The detection of these same intermediates that are found in the fungal biosynthetic pathway strongly suggests that the pathway operating within the endophytic fungus in the plant is nearly identical to the one characterized in isolated fungal cultures. wikipedia.org The endophyte Undifilum oxytropis is confirmed to produce swainsonine in locoweeds, establishing the plant as the host for the fungal synthesis of the toxin. nih.gov

Advanced Chemical Synthesis Methodologies for Octahydroindolizine 1,2,8 Triol and Its Analogues

Strategies for Stereoselective Synthesis of Octahydroindolizine-1,2,8-triol

The controlled installation of multiple stereocenters is the cornerstone of synthesizing this compound and its analogues. Methodologies are broadly categorized into chiral pool approaches, which utilize naturally occurring chiral molecules, and de novo syntheses, which build the chiral framework from achiral precursors using asymmetric reactions.

Chiral Pool Approaches Utilizing Carbohydrate and Amino Acid Precursors

The chiral pool approach is a powerful strategy that leverages the inherent chirality of readily available natural products such as carbohydrates and amino acids to construct complex chiral molecules. mdpi.comankara.edu.tr This method often simplifies synthetic routes by providing a scaffold with pre-defined stereocenters.

Amino acids, in particular, serve as versatile starting materials for the synthesis of indolizidine alkaloids. mdpi.combaranlab.orgsemanticscholar.org For instance, L-proline has been utilized as a foundational building block to construct the indolizidine skeleton for the synthesis of castanospermine (B190763) analogues. mdpi.com The synthesis of various indolizidine and pyrrolizidine alkaloids has been achieved using amino acids as the chiral source, demonstrating the broad applicability of this strategy. ox.ac.ukutas.edu.au

| Precursor | Target Alkaloid Class | Reference |

| L-Proline | Polyhydroxylated indolizidine alkaloids | mdpi.com |

| D-Norvaline | Indolizidine 167B | utas.edu.au |

| α-Amino acids | Enantiopure indolizidine alkaloids | baranlab.org |

De Novo Asymmetric Synthesis Routes from Achiral Starting Materials

In contrast to chiral pool methods, de novo asymmetric synthesis constructs the chiral centers of the target molecule from achiral starting materials through the use of chiral catalysts or auxiliaries. nih.govrsc.org This approach offers greater flexibility in accessing a wider range of stereoisomers that may not be readily available from natural precursors. The enantioselective synthesis of both D- and L-swainsonine from furan exemplifies this strategy, where the initial asymmetry is introduced early in the synthetic sequence. nih.gov

Application of Key Catalytic Reactions: Noyori Reduction, Palladium-Catalyzed Glycosylation

Modern asymmetric catalysis plays a pivotal role in the efficient and highly selective synthesis of complex molecules. The Noyori asymmetric hydrogenation is a key reaction for establishing stereocenters with high enantioselectivity. harvard.edu In the synthesis of swainsonine (B1682842), a Noyori reduction of an acylfuran was employed to introduce the crucial asymmetry into the molecule. nih.gov

Palladium-catalyzed reactions are also instrumental, particularly in the formation of C-C and C-N bonds. nih.govdntb.gov.uaresearchgate.netsemanticscholar.org A diastereoselective palladium-catalyzed glycosylation has been utilized in the synthesis of swainsonine, highlighting the utility of this methodology in constructing the complex architecture of indolizidine alkaloids. nih.govnih.gov This type of reaction is crucial for the de novo synthesis of natural and unnatural glycosides. nih.gov

| Catalytic Reaction | Application in Alkaloid Synthesis | Key Feature |

| Noyori Asymmetric Hydrogenation | Introduction of asymmetry in swainsonine synthesis | High enantioselectivity in ketone reduction |

| Palladium-Catalyzed Glycosylation | Diastereoselective bond formation in swainsonine synthesis | Formation of glycosidic linkages with stereocontrol |

Diastereoselective Dihydroxylation and Reductive Cyclization Steps

The introduction of multiple hydroxyl groups with specific stereochemistry is a common challenge in the synthesis of polyhydroxylated alkaloids. Diastereoselective dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, are powerful tools for this purpose. nih.govwikipedia.org These reactions allow for the controlled formation of vicinal diols from alkenes with high levels of stereocontrol, which is essential for constructing the polyhydroxylated core of molecules like this compound. beilstein-journals.orgnih.govresearchgate.net

Reductive cyclization is a key step in forming the bicyclic indolizidine ring system. This can be achieved through various methods, including intramolecular reductive amination. nih.gov For example, a one-pot hydrogenolysis of an azide and a benzyl ether protecting group, followed by an intramolecular reductive amination, has been used to construct the indolizidine ring of swainsonine. nih.gov Double reductive cyclization protocols have also been developed for the concise synthesis of various pyrrolizidine and indolizidine alkaloids. ox.ac.uk

Enzymatic Resolution and Biocatalysis in this compound Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. mdpi.comnih.goved.govnih.gov

Lipase-Mediated Kinetic Resolution Techniques

Lipase-mediated kinetic resolution is a powerful technique for separating enantiomers of racemic alcohols and esters. nih.govresearchgate.net This method relies on the differential rate of reaction of the two enantiomers with a lipase in a transesterification or hydrolysis reaction. An enantioselective synthesis of an octahydroindolizine (B79230) alcohol has been reported, which utilizes a Novozym 435-mediated kinetic resolution of a racemic alcohol as the key step. nih.gov This highlights the direct applicability of this technique in preparing chiral building blocks for the synthesis of octahydroindolizine derivatives.

| Enzyme | Substrate Type | Application |

| Novozym 435 (Lipase) | Racemic octahydroindolizine alcohol | Enantioselective synthesis of a chiral indolizidine alcohol |

| Pseudomonas cepacia Lipase | Racemic esters | Preparation of chiral precursors for pharmaceuticals |

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches to the synthesis of polyhydroxylated indolizidine alkaloids leverage the high stereoselectivity of enzymatic reactions to create key chiral synthons, which are then elaborated into the final target molecules through chemical transformations. A common strategy involves the use of lipases for the desymmetrization of prochiral or meso compounds, establishing the stereochemistry early in the synthetic sequence.

For instance, the formal asymmetric synthesis of (-)-gephyrotoxin-223, a 3,5-disubstituted indolizidine, has been achieved through enzymatic desymmetrization nih.gov. This approach highlights the potential of biocatalysis in generating enantiomerically pure intermediates for alkaloid synthesis. Another example is the chemoenzymatic preparation of bisquinolizidine alkaloids, where a key step is the lipase-mediated desymmetrization of a 1,3-diol intermediate nih.gov. While not directly applied to this compound, these methodologies demonstrate the power of combining enzymatic and chemical reactions for the efficient and stereocontrolled synthesis of related alkaloid structures. The key advantage of this approach lies in the ability of enzymes to catalyze reactions with high enantioselectivity, often under mild reaction conditions.

| Key Enzymatic Step | Enzyme Class | Application in Alkaloid Synthesis | Reference |

| Desymmetrization | Lipase | Asymmetric synthesis of (-)-gephyrotoxin-223 | nih.gov |

| Desymmetrization | Lipase | Preparation of bisquinolizidine alkaloids | nih.gov |

| Prenyl Transfer | Prenyltransferase | Synthesis of prenylated indole alkaloids | nih.gov |

Synthetic Routes to Polyhydroxylated Indolizidine Scaffolds

Several powerful chemical strategies have been developed for the construction of the polyhydroxylated indolizidine framework. These methods offer different approaches to forming the bicyclic system and installing the requisite hydroxyl groups with high stereocontrol.

Ring-closure metathesis (RCM) has emerged as a powerful tool in the synthesis of a wide variety of heterocyclic compounds, including polyhydroxylated indolizidines. This reaction, typically catalyzed by ruthenium-based catalysts, facilitates the formation of cyclic structures from acyclic diene precursors.

A notable application of this methodology is the use of a sequential ring-closing-ring-opening metathesis (RCM-ROM) sequence in the asymmetric synthesis of indolizidine alkaloids rsc.orgrsc.org. This strategy has been successfully employed to convert a readily accessible racemic cyclopentenol to a functionalized tetrahydropyridine, which serves as a key intermediate for the synthesis of indolizidines rsc.orgrsc.org. Furthermore, ruthenium-catalyzed ring rearrangement metathesis (RRM) reactions of stereochemically diverse 4-N-allylacetamidocyclopenten-3,5-diols have been explored to produce selectively protected 1-acetyl-2-allyl-3-hydroxy-1,2,3,6-tetrahydropyridines in high yields and with high regioselectivity nih.gov. This approach has been instrumental in the concise preparation of the potent glycosidase inhibitor, (-)-swainsonine nih.gov. The versatility of RCM and its variants allows for the construction of the indolizidine core from various precursors, making it a valuable strategy in alkaloid synthesis.

| Metathesis Strategy | Catalyst Type | Key Intermediate | Target Alkaloid Class | Reference |

| RCM-ROM | Ruthenium-based | Functionalized tetrahydropyridine | Indolizidines | rsc.orgrsc.org |

| RRM | Ruthenium-based | 1-Acetyl-2-allyl-3-hydroxy-1,2,3,6-tetrahydropyridine | Polyhydroxylated Indolizidines (e.g., (-)-swainsonine) | nih.gov |

Photochemical methods offer unique pathways for the construction of complex molecular architectures. In the context of polyhydroxylated indolizidine synthesis, photochemical electron transfer (PET) has been utilized to initiate key cyclization reactions.

A stereoselective synthesis of polyhydroxylated indolizidines has been developed based on pyridinium salt photochemistry coupled with ring rearrangement metathesis nih.gov. This approach utilizes the photochemical activation of a pyridinium salt to generate a reactive intermediate that undergoes cyclization, ultimately leading to the formation of the indolizidine scaffold. The initial photochemical step sets the stereochemistry of the resulting cyclopentene diols, which are then subjected to RRM to construct the final bicyclic system. This combination of photochemical and metathesis reactions provides a novel and effective route to stereochemically defined polyhydroxylated indolizidines.

The use of carbohydrates as chiral starting materials is a well-established strategy in the synthesis of natural products, including polyhydroxylated indolizidine alkaloids. The inherent chirality of sugars provides a convenient and cost-effective way to introduce multiple stereocenters into the target molecule.

For example, the synthesis of two stereoisomers of a tetrahydroxylated indolizidine has been explored starting from D-galactose. Similarly, the synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, has been achieved from a D-glucose derivative, demonstrating the broader applicability of this approach to related alkaloid families nih.gov. The synthesis typically involves the chemical modification of the sugar to introduce the necessary nitrogen atom and to construct the bicyclic ring system. This often involves a series of protection and deprotection steps, as well as the formation of key carbon-nitrogen and carbon-carbon bonds to close the rings of the indolizidine core. The use of readily available and enantiomerically pure carbohydrates as starting materials is a powerful and frequently employed strategy for the asymmetric synthesis of complex natural products.

Molecular Mechanisms of Enzyme Inhibition by Octahydroindolizine 1,2,8 Triol

Inhibition of Glycoside Hydrolases: A Molecular Perspective

Octahydroindolizine-1,2,8-triol exerts its biological effects primarily through the potent and reversible inhibition of glycoside hydrolases, with a particular affinity for α-mannosidases. This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of mannose-rich oligosaccharides. beilstein-journals.orgbiorxiv.org The specificity of this inhibition is a key area of research, with studies revealing a nuanced relationship between the inhibitor and different isoforms of these enzymes.

Specificity towards Alpha-Mannosidase II Isoforms (Golgi, Lysosomal, and Endoplasmic Reticulum)

The inhibitory prowess of this compound is most pronounced against class II α-mannosidases, which include isoforms found in the Golgi apparatus, lysosomes, and the endoplasmic reticulum. scispace.com Research indicates that the inhibitory ability of swainsonine (B1682842) on Golgi α-mannosidase II is approximately ten times greater than its inhibition of lysosomal α-mannosidase. researchgate.net This selectivity is of significant interest, as the inhibition of Golgi α-mannosidase II can halt the maturation of N-glycans, a process implicated in cancer metastasis.

The stereochemistry of this compound is paramount to its inhibitory activity. Studies on synthetic epimers have shown that alterations in the chirality at positions 8, 1, and 2 can dramatically reduce or abolish inhibitory effects on α-mannosidases, highlighting the precise three-dimensional fit required for effective binding.

Comparative Analysis of Inhibition Kinetics against Various Glycosidases

The inhibitory spectrum of this compound is remarkably specific for α-mannosidases. While it is a potent inhibitor of these enzymes, its effect on other glycosidases is significantly weaker or non-existent. This high degree of specificity underscores its utility as a chemical tool for studying mannose-specific pathways.

Kinetic studies have provided quantitative measures of this inhibition. For instance, the inhibition constant (Ki) for the 8a-epimer and 8,8a-diepimer of swainsonine against human lysosomal α-mannosidases were found to be 7.5 x 10⁻⁵ M and 2 x 10⁻⁶ M, respectively. In contrast, the natural enantiomer, l-swainsonine, is a potent inhibitor of α-L-rhamnosidase, with a reported Ki value of 0.45 μM against naringinase (B1166350) (an α-L-rhamnosidase). researchgate.net

The table below presents a comparative overview of the inhibitory activity of this compound and its related compounds against a selection of glycosidases.

| Compound | Enzyme | Source | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|---|---|

| This compound (Swainsonine) | α-Mannosidase | Jack Bean | IC50 = 1-5 x 10⁻⁷ M | nih.gov |

| This compound (Swainsonine) | Golgi α-Mannosidase II | Drosophila | Ki = 3 nM | researchgate.net |

| This compound (Swainsonine) | Golgi α-Mannosidase 2b | Drosophila | Ki = 20 nM | researchgate.net |

| 8a-epi-Swainsonine | Lysosomal α-Mannosidase | Human | Ki = 7.5 x 10⁻⁵ M | nih.gov |

| 8,8a-diepi-Swainsonine | Lysosomal α-Mannosidase | Human | Ki = 2 x 10⁻⁶ M | nih.gov |

| L-Swainsonine | α-L-Rhamnosidase (Naringinase) | - | Ki = 0.45 μM | researchgate.net |

| (6R)-C-Methyl-L-swainsonine | α-L-Rhamnosidase (Naringinase) | - | Ki = 0.032 μM | researchgate.net |

| This compound (Swainsonine) | β-Glucosidase | - | Inactive | |

| This compound (Swainsonine) | β-Galactosidase | - | Inactive | |

| This compound (Swainsonine) | α-Fucosidase | - | No significant inhibition | whiterose.ac.uk |

| This compound (Swainsonine) | Neuraminidase | Vibrio cholerae | No significant inhibition | nih.gov |

Molecular Interactions and Binding Mode Analysis

The potent inhibition of α-mannosidases by this compound is a direct consequence of its precise fit and favorable interactions within the enzyme's active site. Advanced techniques such as X-ray crystallography and molecular modeling have provided invaluable insights into the binding mode of this inhibitor.

Conformational Analysis of this compound in Enzyme Active Sites

X-ray crystal structures of Golgi α-mannosidase II in complex with this compound have revealed the inhibitor's specific conformation when bound. nih.gov The indolizidine ring system adopts a chair-like conformation, positioning its hydroxyl groups to mimic the stereochemistry of the natural mannose substrate. Molecular docking calculations have shown that the binding conformation of swainsonine derivatives in the active site of α-mannosidase is highly coincident with that of the parent compound. nih.gov This conformational mimicry is a crucial factor in its inhibitory mechanism.

Proposed Mimicry of Transition State Analogues in Glycosidase Inhibition

This compound is considered a transition state analogue inhibitor. biorxiv.org Glycoside hydrolysis proceeds through a transient, positively charged oxocarbenium ion-like transition state. The protonated nitrogen atom at the ring junction of swainsonine, with its positive charge, is believed to mimic this high-energy intermediate. This mimicry allows the inhibitor to bind to the active site with much higher affinity than the actual substrate. The interactions of the hydroxyl groups of swainsonine with active site residues further stabilize this bound complex. Computational studies have shown that the binding of swainsonine in the enzyme's active site closely resembles that of the transition state of the hydrolyzed mannoside substrate. researchgate.net

Role of Protonation State in Enzyme-Inhibitor Complex Formation

The protonation state of the nitrogen atom in the indolizidine ring is a critical determinant of the inhibitory potency of this compound. At physiological pH, this nitrogen is protonated, carrying a positive charge. This positive charge is essential for the strong electrostatic interactions with negatively charged residues, such as aspartate, within the enzyme's active site. researchgate.net

Furthermore, in zinc-dependent α-mannosidases like Golgi α-mannosidase II, the protonated nitrogen of swainsonine forms a crucial hydrogen bond with an aspartate residue that coordinates the catalytic zinc ion. nih.gov Computational analyses have demonstrated that interactions with the zinc ion become repulsive for the unprotonated (neutral) form of the inhibitor. researchgate.net This highlights that the acidic microenvironment of the active site, which favors the protonated state of the inhibitor, is a key factor in the formation of a stable and inhibitory enzyme-inhibitor complex.

Impact on N-linked Glycosylation Pathways

Swainsonine's most well-characterized effect is its potent and specific inhibition of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan processing pathway. nih.gov This interference disrupts the sequential modification of oligosaccharides attached to newly synthesized proteins as they transit through the Golgi apparatus.

N-linked glycosylation is a critical post-translational modification where an oligosaccharide precursor is attached to asparagine residues of nascent polypeptides in the endoplasmic reticulum (ER). For these glycoproteins to mature correctly, the precursor glycan must undergo a highly ordered series of trimming and processing reactions. After initial trimming in the ER, glycoproteins move to the Golgi apparatus for further modification.

Swainsonine specifically targets and inhibits Golgi α-mannosidase II (GMII), an enzyme that plays a central role in converting high-mannose type N-glycans to complex and hybrid types. researchgate.netnih.gov GMII is responsible for removing the terminal α1,3- and α1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. nih.gov By inhibiting this crucial trimming step, Swainsonine effectively halts the maturation cascade. researcher.lifeasm.org This results in the accumulation of incompletely processed glycoproteins within the cell. researchgate.net The consequence is an altered cell surface, as the glycoproteins destined for the plasma membrane display abnormal carbohydrate structures. nih.gov

Another related indolizidine alkaloid, Castanospermine (B190763), also disrupts oligosaccharide processing but acts at an earlier stage in the endoplasmic reticulum by inhibiting α-glucosidase I. nih.gov This prevents the removal of the terminal glucose residues from the initial N-glycan precursor, a necessary step for subsequent processing. researchgate.net

| Compound | Primary Enzyme Target | Cellular Location of Action | Effect on Oligosaccharide Processing | Key Research Finding | Reference |

|---|---|---|---|---|---|

| This compound (Swainsonine) | Golgi α-mannosidase II (GMII) | Golgi Apparatus | Inhibits trimming of α1,3 and α1,6 mannose residues from GlcNAcMan₅GlcNAc₂. | Causes accumulation of incompletely processed glycoproteins and inhibits the formation of complex N-glycans. | researchgate.net, nih.gov |

| Castanospermine | α-glucosidase I | Endoplasmic Reticulum | Inhibits removal of terminal glucose residues from the N-glycan precursor. | Leads to glycoproteins retaining Glc₃Man₇₋₉GlcNAc₂ structures. | nih.gov, researchgate.net |

The direct consequence of the enzymatic block by Swainsonine is the cellular production of glycoproteins bearing aberrant, immature glycan structures. The inhibition of Golgi α-mannosidase II prevents the formation of the normal precursor required for the synthesis of complex N-glycans. ontosight.ai Instead, the cell machinery attempts to further process the stalled GlcNAcMan₅GlcNAc₂ intermediate, leading to the formation and accumulation of what are known as hybrid-type glycans. ontosight.ainih.gov

These hybrid structures are characterized by having a core of Man₅GlcNAc₂ where one arm (the 3-arm) has been processed similarly to a complex-type glycan, while the other arm (the 6-arm) remains in a high-mannose state. ontosight.ai This altered glycosylation pattern significantly changes the biochemical and biophysical properties of the cell surface, affecting cell-cell recognition, receptor function, and signaling. nih.gov

| Inhibitor | Enzyme Inhibited | Resulting Predominant Glycan Structure | Reference |

|---|---|---|---|

| This compound (Swainsonine) | Golgi α-mannosidase II | Hybrid-type glycans (e.g., Man₅GlcNAc₂ core with processed 3-arm) | ontosight.ai, nih.gov |

| Castanospermine | α-glucosidase I | Glucose-containing high-mannose structures (e.g., Glc₃Man₇₋₉GlcNAc₂) | nih.gov, researchgate.net |

Mechanisms of Action Beyond Glycosidase Inhibition (if identified in academic literature beyond clinical context)

The disruption of glycoprotein (B1211001) maturation can trigger wider cellular stress responses, extending the compound's effects beyond simple enzyme inhibition. These downstream effects can modulate the cell's protein homeostasis (proteostasis) machinery.

Proteostasis refers to the cellular network of pathways that control the biogenesis, folding, trafficking, and degradation of proteins. A major challenge to proteostasis is endoplasmic reticulum (ER) stress, which occurs when unfolded or misfolded proteins accumulate in the ER lumen. researchgate.net

Treatment with Swainsonine can induce ER stress, likely due to the accumulation of improperly glycosylated and potentially misfolded proteins. nih.gov This disruption of proteostasis triggers the Unfolded Protein Response (UPR), a signaling pathway designed to restore ER homeostasis. researchgate.netresearchgate.net Studies have shown that Swainsonine exposure leads to increased expression of key ER stress markers, including the binding immunoglobulin protein (Bip) and C/EBP homologous protein (CHOP). nih.gov Furthermore, Swainsonine treatment can cause the accumulation of polyubiquitinated proteins, suggesting an inhibitory effect on the proteasome system, a central component of cellular protein degradation. nih.gov This indicates that the consequences of inhibiting a single glycosylation enzyme can ripple through the proteostasis network, activating stress responses and altering protein degradation pathways.

The calnexin (B1179193)/calreticulin (B1178941) cycle is a primary quality control mechanism in the ER that assists in the proper folding of newly synthesized glycoproteins. nih.govnih.gov This chaperone system functions as a lectin, specifically recognizing monoglucosylated N-glycans (Glc₁Man₉GlcNAc₂). nih.gov The binding of calnexin or calreticulin retains the glycoprotein in the ER, promoting correct folding and preventing the aggregation of folding intermediates. nih.govnih.gov

The interaction with this chaperone system is critically dependent on the early glucose-trimming steps of N-glycan processing. nih.gov Glucosidase inhibitors, such as Castanospermine, directly interfere with this cycle. By preventing the removal of glucose residues, Castanospermine can reduce or inhibit the association between a glycoprotein and calnexin, which may lead to decreased folding efficiency and accelerated degradation of the unassembled protein subunits. nih.govnih.gov

In contrast, the primary target of this compound (Swainsonine) is Golgi α-mannosidase II, an enzyme that acts later in the glycosylation pathway within the Golgi apparatus. nih.gov This is downstream of the ER-resident calnexin/calreticulin cycle. Therefore, Swainsonine does not directly interact with this specific chaperone system. Its effects are subsequent to the initial folding and quality control checks that occur in the ER. The modulation of proteostasis by Swainsonine is a consequence of the cell having to manage the downstream accumulation of abnormally processed hybrid-type glycoproteins that have already passed through the calnexin/calreticulin system.

Structure Activity Relationship Sar Studies of Octahydroindolizine 1,2,8 Triol Analogues

Design and Synthesis of Stereoisomers and Derivatized Octahydroindolizine (B79230) Analogues

The chemical synthesis of stereoisomers and derivatized analogues of octahydroindolizine-1,2,8-triol is a cornerstone of SAR studies. These synthetic efforts allow for precise modifications of the core structure, enabling a detailed exploration of the impact of stereochemistry and functional group alterations on biological activity.

Synthesis and Evaluation of 6-C-Methyl-Octahydroindolizine-1,2,8-triol Epimers

The introduction of a methyl group at the C-6 position of the this compound scaffold has led to the synthesis of epimeric pairs, providing valuable insights into the spatial requirements of the enzyme's active site. For instance, (6S)-Methyl-l-swainsonine, chemically known as (1R,2S,6S,8S,8aS)-6-methylthis compound, and its 6R-epimer have been synthesized and evaluated. The synthesis often starts from chiral precursors like D-glycero-D-gulo-heptono-1,4-lactone to establish the absolute stereochemistry of the final products. X-ray crystallography has been instrumental in confirming the relative and absolute configurations of these epimers.

The biological evaluation of these C-6 methyl epimers has revealed differences in their inhibitory potency against various glycosidases. This suggests that the orientation of the methyl group at C-6 plays a crucial role in the interaction with the enzyme's active site.

Table 1: Inhibitory Activity of 6-C-Methyl-Octahydroindolizine-1,2,8-triol Epimers

| Compound | Configuration | Target Enzyme | Inhibitory Activity |

|---|---|---|---|

| (6S)-Methyl-l-swainsonine | (1R,2S,6S,8S,8aS) | α-Mannosidase | Potent Inhibitor |

Exploration of Epimers at C-1, C-2, and C-8a Positions

The stereochemistry at the C-1, C-2, and C-8a positions of the this compound core is critical for potent glycosidase inhibition. A number of studies have focused on the synthesis and evaluation of various epimers at these positions. For example, the synthesis of (+)-1,2-di-epi-swainsonine and (+)-8,8a-di-epi-castanospermine has been achieved through divergent synthetic routes starting from common chiral precursors. researchgate.net

The inhibitory properties of these epimers against human α-mannosidases have been studied in detail. It was found that the 8a-epimer and the 8,8a-diepimer of swainsonine (B1682842) are specific and competitive inhibitors of lysosomal α-mannosidases. nih.govnih.gov In contrast, the 8-epimer, 1,8-diepimer, and 2,8a-diepimer showed no significant inhibitory effect on any α-mannosidases. nih.govnih.gov This highlights the stringent stereochemical requirements of the enzyme's active site.

Modifications to the Indolizidine Ring System

Modifications to the core indolizidine ring system have also been explored to understand their impact on inhibitory activity. One notable modification is the introduction of fluorine atoms. For example, C-6 fluorinated swainsonine derivatives have been designed and synthesized. documentsdelivered.comresearchgate.netelsevierpure.com These fluorinated analogues have shown highly selective and potent inhibition of α-mannosidase and α-L-rhamnosidase. documentsdelivered.comresearchgate.netelsevierpure.com The "mimic effect" of fluorine for a hydrogen atom allows for minimal disruption of the binding conformation while potentially enhancing interactions within the active site. documentsdelivered.comresearchgate.net

Another significant modification involves the replacement of the bridgehead nitrogen atom with a sulfur atom, leading to the synthesis of thioswainsonine analogues. nih.gov The rationale behind this modification is that the resulting bicyclic sulfonium (B1226848) salt would carry a permanent positive charge, potentially making it an effective glycosidase inhibitor by mimicking the transition state of the glycosidic bond cleavage. nih.gov

Correlation between Structural Modifications and Glycosidase Inhibition Potency

The extensive synthesis of analogues has allowed for the establishment of clear correlations between specific structural modifications and the resulting glycosidase inhibition potency. The inhibitory activities are often quantified by determining the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) or the inhibition constant (Ki).

Systematic studies on a series of swainsonine epimers and analogues have provided a wealth of data on their inhibitory effects on human α-mannosidases. nih.govnih.gov For instance, the 8a-epimer and the 8,8a-diepimer of swainsonine were found to be potent competitive inhibitors of lysosomal α-mannosidase, whereas other epimers were largely inactive. nih.govnih.gov Furthermore, open-chain analogues of swainsonine were generally weaker inhibitors compared to their cyclic counterparts. nih.govnih.gov

Table 2: Inhibitory Potency of Swainsonine Analogues against Lysosomal α-Mannosidase

| Compound | Modification | Ki (M) |

|---|---|---|

| Swainsonine | - | - |

| 8a-epi-Swainsonine | Epimer at C-8a | 7.5 x 10⁻⁵ |

| 8,8a-di-epi-Swainsonine | Epimer at C-8 and C-8a | 2 x 10⁻⁶ |

| 8-epi-Swainsonine | Epimer at C-8 | No appreciable effect |

| 1,8-di-epi-Swainsonine | Epimer at C-1 and C-8 | No appreciable effect |

| 2,8a-di-epi-Swainsonine | Epimer at C-2 and C-8a | No appreciable effect |

| 1,4-dideoxy-1,4-imino-D-mannitol | Open-chain analogue of Swainsonine | 1.3 x 10⁻⁵ |

| 1,4-dideoxy-1,4-imino-D-talitol | Open-chain analogue of 8a-epi-Swainsonine | 1.2 x 10⁻⁴ |

Stereochemical Requirements for Potent Enzyme Inhibition

The inhibitory activity of swainsonine and its analogues is largely attributed to their ability to mimic the mannosyl oxacarbenium ion-like transition state of the glycosidic bond cleavage. nih.gov The stereochemistry of the hydroxyl groups at C-1, C-2, and C-8, as well as the configuration at the ring junction (C-8a), dictates how well the inhibitor fits into the active site and interacts with key amino acid residues.

The lack of inhibition by several epimers, such as the 8-epimer and 1,8-diepimer of swainsonine, demonstrates that even a single change in stereochemistry can lead to a complete loss of activity. nih.govnih.gov This suggests a very specific and constrained binding pocket in the target glycosidase. The conformation of the five- and six-membered rings of the indolizidine core is also crucial, as it determines the orientation of the hydroxyl groups in three-dimensional space. Molecular docking and modeling studies have further corroborated the importance of these stereochemical features in achieving a favorable binding conformation within the enzyme's active site. documentsdelivered.comresearchgate.net

Microbial Degradation and Biotransformation of Octahydroindolizine 1,2,8 Triol

Identification and Characterization of Octahydroindolizine-1,2,8-triol Degrading Microorganisms

Research has identified specific bacteria capable of breaking down this compound, offering a promising avenue for mitigating the toxicity of this compound.

A bacterial strain, identified as Arthrobacter sp. HW08, has been shown to possess the ability to degrade this compound. mdpi.com This strain was isolated and studied to understand the dynamics of this degradation process. mdpi.com Time-course analysis using gas chromatography revealed that the degradation of the compound by Arthrobacter sp. HW08 begins within the first two hours of incubation. mdpi.com The concentration of this compound then decreases linearly between 2 and 8 hours, with complete degradation of a 900 microgram sample occurring within 10 hours. mdpi.com This efficient degradation highlights the potential of Arthrobacter sp. HW08 in bioremediation applications. mdpi.com

Table 1: Degradation of this compound by Arthrobacter sp. HW08

| Time (Hours) | Degradation Status |

|---|---|

| 0-2 | Degradation begins |

| 2-8 | Linear decrease in compound concentration |

| 10 | Complete degradation (of 900 µg) |

Data sourced from a study on the dynamic changes in SW degradation by strain HW08. mdpi.com

Enzymatic Mechanisms of Degradation

The breakdown of this compound by Arthrobacter sp. HW08 is facilitated by specific enzymatic activities within the bacterial cells.

Studies have demonstrated that the enzymes responsible for the degradation of this compound are located within the cells of Arthrobacter sp. HW08. mdpi.com To determine this, researchers separated the cellular components, preparing both intracellular and extracellular enzyme extracts. mdpi.com Experiments comparing the degradative capacity of these extracts showed that the intracellular enzyme fraction could degrade the compound as effectively as the whole bacterial cells. mdpi.com In contrast, the extracellular enzymes did not show significant activity, indicating that the biotransformation occurs inside the bacterium. mdpi.com

To pinpoint the specific enzymes involved, a label-free quantitative proteomics approach was employed to analyze protein expression in Arthrobacter sp. HW08 in the presence and absence of this compound. mdpi.com This analysis identified 129 differentially expressed proteins, with a significant number being dehydrogenases. mdpi.com

Three candidate proteins were initially identified as potentially responsible for the degradation:

Putative sugar phosphate (B84403) isomerase/epimerase A1R5X7

Acetyl-CoA acetyltransferase A0JZ95

NADP-dependent alcohol dehydrogenase A1R6C3 mdpi.com

Further investigation revealed that the NADP-dependent alcohol dehydrogenase A1R6C3 (encoded by the gene AAur_2040) plays the primary role in the degradation process. mdpi.com When this enzyme was expressed in Escherichia coli, it was shown to metabolize nearly half of the initial concentration of this compound within eight hours, confirming its function as the main degrading enzyme. mdpi.com

Table 2: Candidate Proteins for this compound Degradation in Arthrobacter sp. HW08

| Protein Name | UniProt ID | Role in Degradation |

|---|---|---|

| NADP-dependent alcohol dehydrogenase | A1R6C3 | Identified as the main enzyme responsible for degradation. mdpi.com |

| Putative sugar phosphate isomerase/epimerase | A1R5X7 | Initially identified as a candidate protein. mdpi.com |

| Acetyl-CoA acetyltransferase | A0JZ95 | Initially identified as a candidate protein. mdpi.com |

Data sourced from a proteomics study of Arthrobacter sp. HW08. mdpi.com

While the precise biochemical pathway for the degradation of this compound by A1R6C3 has not been fully elucidated, bioinformatic analysis provides some clues. mdpi.com The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis for the A1R6C3 enzyme suggests its participation in several metabolic pathways, including:

Caprolactam degradation

Glutathione metabolism

Glycerolipid metabolism

Glycolysis/Gluconeogenesis

Phenylpropanoid biosynthesis mdpi.com

The function of A1R6C3 as an NADP-dependent alcohol dehydrogenase suggests that the degradation likely involves an oxidation reaction at one of the alcohol groups on the this compound molecule. mdpi.com However, the exact sequence of reactions and the intermediates formed require further investigation. mdpi.com

Investigation of Metabolite Structures from Biotransformation

The identification of the structures of the metabolites resulting from the biotransformation of this compound is an ongoing area of research. mdpi.com While studies have confirmed that the degradation products from the action of Arthrobacter sp. HW08 intracellular enzymes are atoxic to mice, the exact chemical structures of these metabolites have not yet been reported. mdpi.commdpi.com Future studies are needed to isolate and characterize these breakdown products to fully understand the degradation pathway. mdpi.com

Advanced Research Methodologies in Octahydroindolizine 1,2,8 Triol Studies

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive characterization of "Octahydroindolizine-1,2,8-triol" necessitates a combination of powerful analytical methods to ascertain its structure and purity.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as an unequivocal method for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and, crucially, the stereochemistry of chiral centers. researchgate.netnih.gov This technique is instrumental in establishing both the relative and absolute configuration of "this compound" and its derivatives. researchgate.netresearchgate.net

The absolute configuration, which describes the definitive spatial arrangement of atoms, can be determined through anomalous scattering of X-rays, often by incorporating a heavy atom into the crystal structure or by using specific radiation sources. researchgate.netresearchgate.net The Flack parameter is a critical value derived from the crystallographic data that helps in assigning the correct enantiomer. researchgate.netresearchgate.net For instance, the absolute stereochemistry of a related indolizidine alkaloid, (1R,2S,6S,8S,8aS)-6-methylthis compound, was unambiguously confirmed by X-ray crystallography, with the absolute configuration being established through its synthesis from a starting material of known chirality, D-ribose. researchgate.net This method provides the ultimate proof of structure and is essential for understanding the structure-activity relationships of these biologically active molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nih.govresearchgate.net For "this compound," both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons in the molecule. core.ac.ukrsc.orgresearchgate.net

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. core.ac.ukresearchgate.netceon.rs This wealth of data allows for the complete and unambiguous assignment of the molecule's complex, polycyclic structure. rsc.orgceon.rs For example, in the structural elucidation of related indolizidine alkaloids, 2D COSY and HMQC experiments were crucial for assisting in signal assignment. core.ac.uk

Below is a representative table of NMR data for a related indolizidine alkaloid, showcasing the type of information obtained from these experiments.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| C-1 | 66.2 | 4.51 (dd, J = 9.0, 8.0) |

| C-2 | - | - |

| C-3 | - | - |

| C-5 | 57.7 | - |

| C-6 | 70.2 | - |

| C-7 | 69.9 | - |

| C-8 | 72.6 | - |

| C-8a | 51.2 | 4.17-4.09 (m) |

| Note: This table is illustrative and based on data for a castanospermine (B190763) analogue. The specific shifts for "this compound" would require experimental determination. core.ac.uk |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula of "this compound" (C₈H₁₅NO₃). rsc.orgnih.gov

In addition to providing the molecular weight, MS can be used to study the fragmentation patterns of the molecule. nih.gov Techniques such as electrospray ionization (ESI) and electron ionization (EI) are used to generate ions, which then fragment in a predictable manner. core.ac.ukrsc.org Analyzing these fragments provides valuable structural information that complements the data obtained from NMR spectroscopy. For example, ESI-MS has been used to identify the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺ of castanospermine analogues. core.ac.ukrsc.org

| Ion | m/z (mass-to-charge ratio) | Technique |

| [M+H]⁺ | 174.1125 | ESI-MS |

| [M+Na]⁺ | 388.13667 | ESI-MS |

| Note: The m/z values are for related compounds and serve as examples. rsc.orgnih.gov |

Gas Chromatography (GC) for Quantitative Analysis and Reaction Monitoring

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. mdpi.com In the context of "this compound" research, GC is particularly useful for quantitative analysis and for monitoring the progress of chemical reactions. mdpi.commdpi.com

For quantitative analysis, a known amount of an internal standard is added to the sample, and the relative peak areas of the analyte and the standard are used to determine the concentration of the compound. mdpi.com This method has been employed to quantify the degradation of swainsonine (B1682842), a closely related indolizidine alkaloid, over time. mdpi.com In synthetic chemistry, GC can be used to monitor the disappearance of starting materials and the appearance of products, allowing chemists to optimize reaction conditions. mdpi.com The samples are often derivatized to increase their volatility before GC analysis. mdpi.com

Enzymology and Biochemical Assays

Understanding the biological activity of "this compound" involves studying its interactions with enzymes, particularly glycosidases.

Spectrophotometric and Fluorometric Assays for Glycosidase Activity

Spectrophotometric and fluorometric assays are commonly used to measure the activity of enzymes, such as glycosidases, and to determine the inhibitory potential of compounds like "this compound". rsc.orgresearchgate.netnih.govmdpi.com These assays rely on substrates that, when cleaved by the enzyme, produce a colored or fluorescent product that can be easily quantified. rsc.orgnih.gov

In a typical spectrophotometric assay, a chromogenic substrate, such as a p-nitrophenyl glycoside, is used. researchgate.net The glycosidase cleaves the substrate, releasing p-nitrophenol, which has a distinct absorbance at a specific wavelength. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Fluorometric assays offer even higher sensitivity. abcam.com These assays utilize substrates that become fluorescent upon enzymatic cleavage. rsc.org For example, 4-methylumbelliferyl glycosides are common fluorogenic substrates. rsc.org The increase in fluorescence over time is measured to determine the enzyme's activity. rsc.orgabcam.com The inhibitory effect of "this compound" can be quantified by measuring the decrease in enzyme activity in its presence, allowing for the determination of parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

LC-ESI-MS/MS-Based Proteomics for Enzyme Identification

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and versatile analytical technique for the high-throughput identification and quantification of proteins in complex biological samples. In the context of octahydroindolizine (B79230) alkaloid biosynthesis, this proteomics approach is crucial for identifying the enzymes involved in the metabolic pathways.

Detailed research findings have demonstrated the utility of LC-MS/MS in identifying candidate biomarkers and understanding disease pathogenesis, which can be extrapolated to the discovery of enzymes in biosynthetic pathways. For instance, in studies of narcolepsy type 1, LC-MS/MS-based proteomics was successfully employed to identify differentially expressed proteins in human serum samples, providing insights into the underlying molecular mechanisms of the disease. nih.gov This "bottom-up" proteomics strategy typically involves the enzymatic digestion of proteins into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The resulting peptide fragmentation patterns are matched against protein sequence databases to identify the parent proteins.

This methodology can be applied to organisms that produce octahydroindolizine alkaloids. By comparing the proteomes of the organism under conditions of high and low alkaloid production, researchers can identify enzymes that are upregulated in conjunction with alkaloid synthesis. Furthermore, affinity-based proteomics, using a derivatized form of the alkaloid as a probe, could potentially capture and identify the specific enzymes that bind to it.

A typical workflow for LC-ESI-MS/MS-based enzyme identification in the context of octahydroindolizine alkaloid biosynthesis would involve:

Culturing the producing organism (e.g., Streptomyces or a plant species).

Inducing alkaloid production.

Extracting the total protein content.

Digesting the proteins into peptides using an enzyme like trypsin.

Separating the peptides using nano-liquid chromatography.

Analyzing the peptides by ESI-MS/MS to determine their amino acid sequences.

Searching protein databases with the obtained peptide sequences to identify the corresponding enzymes.

While direct proteomics studies on the biosynthesis of this compound are not extensively documented, the principles of this technique are well-established and provide a clear path for future research in this area.

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering have become indispensable tools for dissecting the biosynthetic pathways of natural products, including indolizidine alkaloids. These approaches allow for the functional characterization of genes and enzymes responsible for the synthesis of these complex molecules.

The elucidation of biosynthetic pathways often relies on the targeted manipulation of genes within the producing organism. Gene deletion or knockout studies involve the inactivation of a specific gene to observe the effect on the production of the natural product. If the deletion of a particular gene results in the cessation of alkaloid production or the accumulation of a biosynthetic intermediate, it provides strong evidence for the gene's role in the pathway.

For instance, in the study of the biosynthesis of ustilaginoidins, a type of mycotoxin, gene disruption was a key strategy to unravel the pathway. rsc.org Similarly, research on the iminimycin biosynthetic gene cluster in Streptomyces griseus involved the inactivation of seven tailoring enzyme-encoding genes, which led to the accumulation of four different compounds, providing significant insights into the biosynthetic process. researchgate.net

Heterologous expression is another powerful technique where a gene or an entire biosynthetic gene cluster (BGC) from the native producer is transferred into a more genetically tractable host organism, such as Aspergillus nidulans or Escherichia coli. nih.govnih.gov This allows for the production and characterization of the natural product and its intermediates in a clean genetic background. This approach is particularly useful when the native producer is difficult to cultivate or genetically manipulate. The heterologous expression of a cryptic secondary metabolism BGC from Aspergillus fumigatus in A. nidulans led to the identification of twelve products from the pathway, seven of which were previously unknown. nih.gov

These techniques have been instrumental in understanding the biosynthesis of various alkaloids and could be similarly applied to elucidate the pathway leading to this compound.

The advent of next-generation sequencing has led to a massive increase in available genomic data, which can be mined for biosynthetic gene clusters (BGCs) that encode the production of natural products. Bioinformatics tools are essential for identifying and analyzing these BGCs. nih.govnih.gov Software such as antiSMASH and SMURF can scan entire genomes to predict the boundaries of BGCs and annotate the functions of the genes within them based on homology to known biosynthetic genes. researchgate.net

A comprehensive bioinformatic analysis of over 21,000 bacterial genomes revealed the widespread presence of BGCs, highlighting the vast untapped potential for the discovery of new natural products. nih.gov This type of analysis is the first step in identifying the putative BGC for this compound in its producing organism. Once a candidate BGC is identified, the functions of the encoded enzymes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), can be predicted. nih.gov

Furthermore, comparative genomics and synteny analysis, which is the conservation of gene order between different species, can help to refine the prediction of BGC boundaries. nih.gov By comparing the genomic region around the putative BGC in related species, researchers can identify the core set of genes that are consistently found together and are likely to be involved in the same biosynthetic pathway.

The integration of transcriptomic data, which provides information on gene expression levels, with proteomic data can further strengthen the link between a BGC and the production of a specific metabolite. If the genes within a predicted BGC are co-regulated and their expression correlates with the production of this compound, it provides strong evidence for their involvement in its biosynthesis.

Computational Chemistry and Molecular Modeling for Binding Predictions

Computational chemistry and molecular modeling have emerged as powerful tools for understanding the interactions between small molecules, like this compound, and their protein targets at an atomic level. These methods are particularly valuable for predicting binding modes and affinities, which can guide the design of more potent and selective inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex. For example, in a study of C-2 fluorinated derivatives of castanospermine, a close analog of this compound, docking calculations were used to explain their potent and specific α-glucosidase inhibition. nih.gov The study revealed that the fluorine substitution led to a reestablishment of the docking mode in the active site, while the lack of inhibition in other derivatives was attributed to binding distortion and the loss of crucial hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-inhibitor complex by simulating the movements of atoms over time. nih.gov This allows for the assessment of the stability of the docked pose and can reveal conformational changes in both the ligand and the enzyme upon binding. The reliability of docking results is often evaluated through MD simulations. nih.gov In the aforementioned study on fluorinated castanospermines, MD simulations were used to calibrate and confirm the docking results. nih.gov

These computational approaches are invaluable for:

Predicting the binding affinity of this compound and its analogs to target enzymes.

Identifying key amino acid residues in the enzyme's active site that are crucial for binding.

Understanding the structural basis for the selectivity of inhibitors.

Guiding the rational design of novel and more potent enzyme inhibitors based on the octahydroindolizine scaffold.

The synergy between these advanced computational and experimental methodologies provides a robust framework for the comprehensive study of this compound, from the elucidation of its biosynthesis to the rational design of new therapeutic agents.

Future Directions in Octahydroindolizine 1,2,8 Triol Research

Development of Novel Synthetic Routes for Octahydroindolizine-1,2,8-triol and its Analogues

The efficient and stereoselective synthesis of this compound and its analogues is paramount for extensive biological evaluation. While general strategies for the synthesis of polyhydroxylated indolizidines exist, the development of novel and more efficient routes remains a critical area of research. researchgate.netnih.gov Future efforts will likely focus on several key strategies:

Asymmetric Synthesis: Establishing full stereocontrol to selectively produce the desired stereoisomer of this compound is a primary objective. Methodologies such as substrate-controlled and catalyst-controlled reactions will be crucial. The use of chiral starting materials, such as amino acids or carbohydrates, can provide a foundation for building the indolizidine core with a defined stereochemistry. nih.gov

Chemo-enzymatic Methods: The integration of enzymatic transformations into synthetic routes offers a powerful tool for achieving high selectivity under mild reaction conditions. rsc.orgrsc.orgnih.gov For instance, lipases can be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. rsc.orgnih.gov

Novel Cyclization Strategies: Exploration of new methods for constructing the bicyclic indolizidine core is an ongoing pursuit. This includes the investigation of transition metal-catalyzed cyclizations, radical cyclizations, and pericyclic reactions to form the key ring system with high efficiency and stereocontrol. beilstein-journals.org Ring-rearrangement metathesis (RRM) reactions have also shown promise in the synthesis of related polyhydroxylated indolizidines. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Synthesis | High stereoselectivity, access to specific enantiomers. | May require complex chiral auxiliaries or catalysts. |

| Convergent Synthesis | Increased efficiency, modularity for analogue synthesis. | Requires careful planning of disconnection and fragment coupling. |

| Chemo-enzymatic Methods | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate specificity can be limiting. |

| Novel Cyclization Strategies | Potential for novel bond formations and increased efficiency. | May require optimization of reaction conditions and catalyst systems. |

Deeper Understanding of Stereospecific Biosynthetic Pathways

The natural production of indolizidine alkaloids in various organisms, including plants, fungi, and bacteria, points to the existence of highly efficient and stereospecific biosynthetic pathways. wikipedia.orgnih.gov While the biosynthesis of some indolizidine alkaloids, such as swainsonine (B1682842) and castanospermine (B190763), has been investigated, the specific pathway leading to this compound remains to be elucidated. nih.gov

Future research should focus on:

Identification of Precursors: Isotopic labeling studies can be employed to identify the primary metabolic building blocks that contribute to the carbon and nitrogen skeleton of the molecule. For many polyketide-derived alkaloids, acetate (B1210297) and propionate (B1217596) units are common precursors. nih.govrsc.org

Characterization of Key Enzymes: The identification and characterization of the enzymes involved in the biosynthetic pathway, such as polyketide synthases (PKSs), aminotransferases, cyclases, and hydroxylases, are crucial. nih.gov This will involve gene cloning, protein expression, and in vitro enzymatic assays.

Elucidation of Stereochemical Control: Understanding how the stereocenters of this compound are established during biosynthesis is a key challenge. This involves studying the stereospecificity of the individual enzymatic reactions in the pathway.

Elucidation of Broader Enzymatic Targets and Substrate Specificities

Polyhydroxylated indolizidine alkaloids are well-known for their ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes. science24.comnih.gov The structural similarity of these alkaloids to monosaccharides allows them to act as competitive inhibitors. The inhibitory profile of this compound against a wide range of glycosidases is a critical area for future investigation.

Key research questions include:

What is the specific inhibitory profile of this compound against a panel of human and microbial glycosidases?

How does the stereochemistry of the hydroxyl groups on the indolizidine ring influence its inhibitory potency and selectivity?

Are there other, non-glycosidase enzymatic targets for this compound?

Understanding the structure-activity relationships (SAR) will be essential for designing more potent and selective inhibitors with potential therapeutic applications in areas such as diabetes, viral infections, and cancer. science24.com

Exploration of New Biocatalytic Systems for Synthesis and Degradation

Biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis and modification of complex molecules. rsc.org The application of biocatalytic systems in the context of this compound holds significant promise.

Future research could explore:

Engineered Enzymes: The use of directed evolution and protein engineering to create novel enzymes with tailored substrate specificities and enhanced catalytic activities for the synthesis of specific this compound analogues.

Whole-Cell Biotransformations: The use of engineered microorganisms as "cell factories" to produce this compound or its precursors from simple starting materials. This approach could provide a more sustainable and cost-effective production method.

Enzymatic Degradation Pathways: Investigating the microbial degradation of this compound could lead to the discovery of new enzymes and biocatalytic reactions that could be harnessed for synthetic purposes or for bioremediation.

Advanced Computational Modeling for Mechanism Prediction and Analogue Design

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. In the context of this compound research, computational approaches can provide valuable insights and guide experimental work.

Future applications of computational modeling include:

Docking Studies: Molecular docking simulations can be used to predict the binding mode of this compound and its analogues to the active sites of target enzymes, such as glycosidases. This can help to rationalize observed inhibitory activities and guide the design of new inhibitors.

Quantum Mechanical Calculations: QM calculations can be employed to study the reaction mechanisms of key synthetic steps and enzymatic transformations in the biosynthesis of the molecule. This can aid in the optimization of synthetic routes and provide a deeper understanding of the biocatalytic processes.

De Novo Design: Computational algorithms can be used to design novel octahydroindolizine-based structures with desired properties, such as enhanced binding affinity or improved pharmacokinetic profiles.

The integration of these computational approaches with experimental validation will accelerate the pace of discovery and development in the field of octahydroindolizine (B79230) alkaloid research.

Q & A

Q. How can researchers determine the purity and structural integrity of synthetic Octahydroindolizine-1,2,8-triol?

Methodological Answer:

- NMR spectroscopy is the primary method for structural validation, as it confirms stereochemistry (e.g., (1S,2R,8R,8aR)-configuration) and functional groups via characteristic peaks for hydroxyl and indolizidine moieties .

- LC-MS or GC-MS complements purity assessment, with a minimum threshold of >95% purity recommended for biological studies .

- Solubility in water (up to 50 mM), DMSO, and ethanol should be verified to ensure compatibility with assay conditions .

Q. What are the standard assays for evaluating α-mannosidase inhibition by Swainsonine?

Methodological Answer:

- In vitro enzymatic assays using lysosomal α-mannosidase isoforms are performed at pH 4.5–5.0, with Swainsonine concentrations ranging from 1–100 µM .

- Fluorometric or colorimetric substrates (e.g., 4-methylumbelliferyl-α-D-mannopyranoside) quantify inhibition kinetics (IC₅₀ values typically <1 µM) .

- Reversibility is confirmed via dialysis or dilution assays to distinguish from irreversible inhibitors .

Q. How should Swainsonine be stored to maintain stability in long-term studies?

Methodological Answer:

- Store as a lyophilized powder at -20°C to prevent degradation; avoid repeated freeze-thaw cycles .

- Solutions in DMSO or ethanol retain stability for ≤3 months at -20°C, while aqueous solutions require pH adjustment (neutral) to minimize hydrolysis .

Advanced Research Questions

Q. How can diastereoselective synthesis of the octahydroindolizine framework be optimized for high enantiomeric excess?

Methodological Answer:

- Dehydrative annulation strategies (e.g., using chiral auxiliaries or asymmetric catalysis) achieve >90% diastereoselectivity, as demonstrated for (6R,8aS)-octahydroindolizin-6-ol derivatives .

- Stereochemical control requires rigorous monitoring via chiral HPLC or polarimetry, with reaction conditions (temperature, solvent polarity) fine-tuned to favor target stereoisomers .

Q. What experimental designs resolve contradictions in Swainsonine's apoptotic vs. immunostimulatory effects?

Methodological Answer:

- Cell-type-specific assays : Use isogenic cell lines (e.g., cancer vs. immune cells) to differentiate apoptotic (caspase-3 activation) from immunomodulatory (cytokine profiling) responses .

- Dose-response studies (0.1–10 µM) clarify biphasic effects, where low doses may enhance macrophage activity while higher doses induce apoptosis .

- Proteomic analysis (e.g., LC-ESI-MS/MS) identifies differential protein expression under Swainsonine treatment to map signaling pathways .

Q. How can researchers model Swainsonine's reproductive toxicity in vivo while addressing interspecies variability?

Methodological Answer:

- Rodent models : Administer ≤0.2 mg/kg/day via oral gavage to mimic chronic exposure in grazing animals, monitoring estrus cycle disruption and fetal malformations .

- Cross-species pharmacokinetics : Compare hepatic metabolism (CYP450 isoforms) and renal clearance rates to extrapolate toxicity thresholds .

- Toxicogenomics : RNA-seq of ovarian tissues identifies conserved pathways (e.g., steroidogenesis disruption) across species .

Q. What methodologies are used to study Swainsonine biodegradation by microbial consortia?

Methodological Answer:

- Enrichment cultures : Isolate Swainsonine-degrading strains (e.g., Arthrobacter sp. HW08) using minimal media supplemented with SW as the sole carbon source .

- Enzyme activity assays : NADP-dependent alcohol dehydrogenase (AAur_2040) activity is quantified via GC analysis of SW degradation products over 2–10 h .

- Metabolite profiling : LC-MS identifies intermediates like keto-diols and triols, with degradation indices (HDI28, HTI28) correlating to enzymatic efficiency .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported Swainsonine solubility across studies?

- Contextual factors : Solubility varies with pH (e.g., 10 mg/mL in neutral water vs. precipitation under acidic conditions) .

- Batch variability : Source-dependent purity (e.g., synthetic vs. plant-extracted SW) impacts solubility; verify via NMR and supplier CoA .

Q. Why do in vitro α-mannosidase inhibition results sometimes conflict with in vivo antitumor efficacy?

- Tissue penetration limits : SW’s polar structure restricts blood-brain barrier crossing, reducing efficacy in CNS cancers despite potent enzyme inhibition .

- Microbiome interactions : Gut bacteria (e.g., Arthrobacter spp.) may degrade SW before systemic absorption, necessitating co-administration with microbial inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.